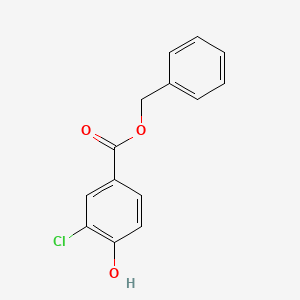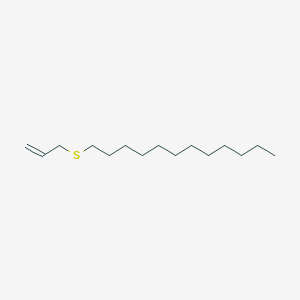
Dodecane, 1-(2-propenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecane, 1-(2-propenylthio)- is an organic compound that belongs to the family of alkyl thiols. This compound is characterized by a dodecane backbone with a 2-propenylthio group attached to it. The presence of the thiol group imparts unique chemical properties to the compound, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecane, 1-(2-propenylthio)- typically involves the addition of hydrogen sulfide (H₂S) to 1-dodecene in the presence of a suitable catalyst. Metal catalysts such as nickel or palladium are often used to facilitate the hydrogenation of the alkene to form the thiol group . Another method includes the reduction of dodecyl sulfate with hydrogen sulfide, which also yields the desired product .
Industrial Production Methods
Industrial production of Dodecane, 1-(2-propenylthio)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high purity and yield. The use of continuous flow reactors and advanced catalytic systems ensures efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Dodecane, 1-(2-propenylthio)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group back to its original state if it has been oxidized.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Regeneration of the thiol group.
Substitution: Various alkylated thiols and other derivatives.
Scientific Research Applications
Dodecane, 1-(2-propenylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in the synthesis of nanoparticles, particularly gold nanoparticles.
Biology: Employed in the study of thiol-based biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a surfactant, phase transfer catalyst, and in the production of vulcanized rubber.
Mechanism of Action
The mechanism of action of Dodecane, 1-(2-propenylthio)- involves its interaction with molecular targets through the thiol group. The thiol group can form strong bonds with metals and other electrophiles, which is exploited in various chemical processes. In biological systems, the thiol group can interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
1-Dodecanethiol: Similar in structure but lacks the 2-propenyl group.
2-Methyldodecane: Similar carbon chain length but different functional groups.
Dodecane: The parent hydrocarbon without any functional groups.
Uniqueness
Dodecane, 1-(2-propenylthio)- is unique due to the presence of both the dodecane backbone and the 2-propenylthio group. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its similar counterparts.
Properties
CAS No. |
82412-30-4 |
|---|---|
Molecular Formula |
C15H30S |
Molecular Weight |
242.5 g/mol |
IUPAC Name |
1-prop-2-enylsulfanyldodecane |
InChI |
InChI=1S/C15H30S/c1-3-5-6-7-8-9-10-11-12-13-15-16-14-4-2/h4H,2-3,5-15H2,1H3 |
InChI Key |
YLIZPMPZVAMTNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


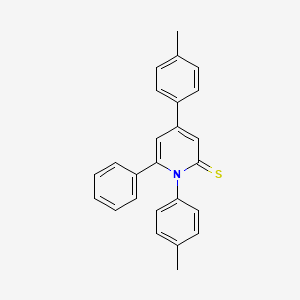
![Ethyl 3-{[2-(morpholin-4-YL)ethyl]amino}but-2-enoate](/img/structure/B14421496.png)
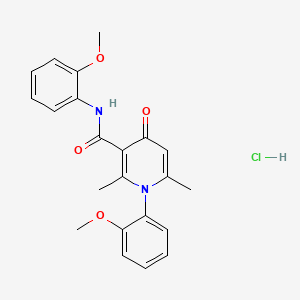
![3-[4-(6-Aminohexanoyl)phenyl]propanoic acid](/img/structure/B14421511.png)
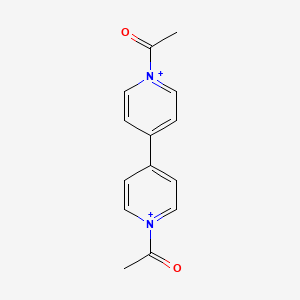
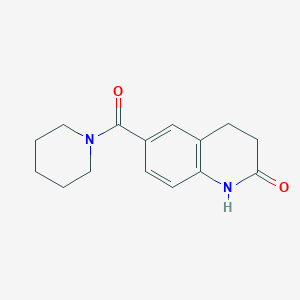
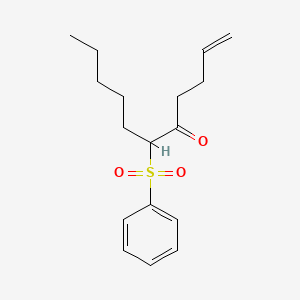
![(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane]](/img/structure/B14421536.png)
![1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione](/img/structure/B14421546.png)
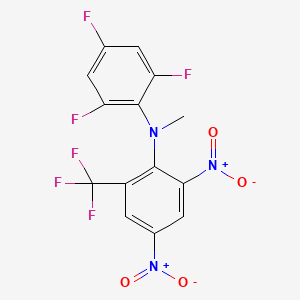
![2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14421561.png)
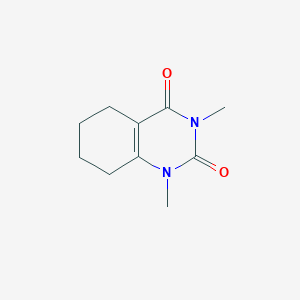
![2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14421563.png)
